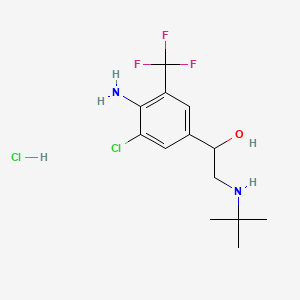
Mabuterol hydrochloride
Cat. No. B1353287
Key on ui cas rn:
54240-36-7
M. Wt: 347.20 g/mol
InChI Key: MMCDXJOMPMIKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04119710
Procedure details


80 gm of 4'-amino-2-tert.butylamino-3'-chloro-5'-trifluoromethyl-acetophenone hydrochloride (decomposition between 223° and 231° C.) were dissolved in 500 ml of methanol, and the solution was cooled to -15° C. 9.5 gm of sodium borohydride were added in small portions over a period of one hour, while stirring and maintaining the temperature between -5° to -15° C. After one hour more of stirring at -15° C., the mixture was acidified with 2N hydrochloric acid, and the methanol was removed in vacuo. The remaining aqueous solution was made alkaline with 2N ammonia and was then extracted with ethyl acetate. The organic layer was washed with water, dried, and 50 ml of 4.5N isopropanolic hydrochloric acid were added. The precipitated hydrochloride of the above-mentioned substance was suction-filtered off and washed with ethyl acetate and ether. M.p. 205°-207° C. (decomp.). By concentration of the filtrate a further amount of the product was obtained.
Name
4'-amino-2-tert.butylamino-3'-chloro-5'-trifluoromethyl-acetophenone hydrochloride
Quantity
80 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][C:6]([C:13](=[O:20])[CH2:14][NH:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[CH:5][C:4]=1[Cl:21].[BH4-].[Na+].Cl>CO>[ClH:21].[NH2:2][C:3]1[C:8]([C:9]([F:10])([F:11])[F:12])=[CH:7][C:6]([CH:13]([OH:20])[CH2:14][NH:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[CH:5][C:4]=1[Cl:21] |f:0.1,2.3,6.7|
|
Inputs


Step One
|
Name
|
4'-amino-2-tert.butylamino-3'-chloro-5'-trifluoromethyl-acetophenone hydrochloride
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC1=C(C=C(C=C1C(F)(F)F)C(CNC(C)(C)C)=O)Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
9.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature between -5° to -15° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After one hour more of stirring at -15° C.
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methanol was removed in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
50 ml of 4.5N isopropanolic hydrochloric acid were added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated hydrochloride of the above-mentioned substance was suction-filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate and ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
By concentration of the filtrate a further amount of the product was obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.NC1=C(C=C(C=C1C(F)(F)F)C(CNC(C)(C)C)O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
